N-(3,4-dimethoxyphenethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
CAS No.: 895001-79-3
Cat. No.: VC6962283
Molecular Formula: C25H27N5O4
Molecular Weight: 461.522
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895001-79-3 |
|---|---|
| Molecular Formula | C25H27N5O4 |
| Molecular Weight | 461.522 |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
| Standard InChI | InChI=1S/C25H27N5O4/c1-16-5-7-20(17(2)11-16)30-24-19(13-28-30)25(32)29(15-27-24)14-23(31)26-10-9-18-6-8-21(33-3)22(12-18)34-4/h5-8,11-13,15H,9-10,14H2,1-4H3,(H,26,31) |
| Standard InChI Key | FVYIACNUEAVVJG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)C |
Introduction
Synthesis and Preparation
The synthesis of such compounds usually involves multi-step reactions, including condensation reactions and cyclization steps. Starting materials often include commercially available amines, aldehydes, and heterocyclic compounds.
Steps in Synthesis:
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Starting Materials: Typically involve amines and heterocyclic compounds.
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Condensation Reactions: Forming amide bonds or other linkages.
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Cyclization: Forming the pyrazolo[3,4-d]pyrimidine ring.
Biological Activity and Potential Applications
Compounds with similar structures have been studied for their potential as inhibitors or modulators of various biological pathways. These include anti-inflammatory, antiviral, and anticancer activities.
| Potential Application | Mechanism |
|---|---|
| Anti-inflammatory | Inhibition of specific enzymes or receptors involved in inflammation. |
| Antiviral | Interference with viral replication mechanisms. |
| Anticancer | Inhibition of cell proliferation or induction of apoptosis. |
Research Findings and Future Directions
While specific research findings on N-(3,4-dimethoxyphenethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide are not available, compounds with similar structures have shown promise in various therapeutic areas. Future research should focus on synthesizing this compound and evaluating its biological activity through in vitro and in vivo studies.
Future Research Directions:
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Synthesis Optimization: Developing efficient synthesis protocols.
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Biological Screening: Evaluating the compound's activity against various biological targets.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its activity or specificity.
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